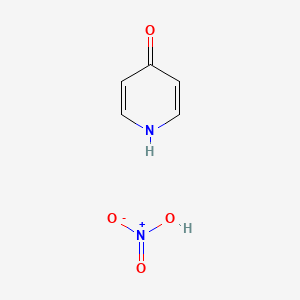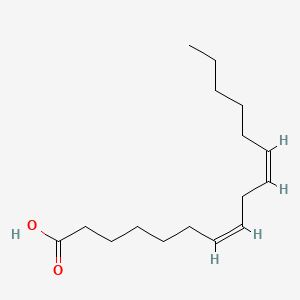
7Z,10Z-hexadecadienoic acid
Descripción general
Descripción
7Z,10Z-hexadecadienoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid that has been studied for its potential health benefits. It is a long-chain fatty acid with a carbon chain consisting of 16 carbons and two double bonds. It is found naturally in some plant oils, such as rapeseed and mustard seed oils, and is also found in some animal tissues. It is an important component of the human diet, as it is a precursor to many other important fatty acids. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases and conditions.
Aplicaciones Científicas De Investigación
Pheromone Biosynthesis
- Biosynthetic Precursor in Lepidopteran Pheromones : A study on Chilecomadia valdiviana, a species of moth, identified (7Z,10Z)-7,10-hexadecadienal as the main pheromone compound, derived from linoleic acid. This compound has characteristics of both Type I and Type II lepidopteran pheromones, demonstrating its role as a biosynthetic precursor in pheromone production (Herrera, Barros-Parada, & Bergmann, 2019).
Anti-tumor Properties
- Monogalactosyl Diacylglycerols from Algae with Anti-tumor Effects : Research on Chlorella vulgaris, a green alga, revealed two monogalactosyl diacylglycerols containing (7Z,10Z)-hexadecadienoic acid with significant anti-tumor promoting effects, highlighting its potential in cancer therapy (Morimoto et al., 1995).
Lipase Inhibitory Activity
- Inhibition of Pancreatic Lipase by Algal Compounds : Monogalactosyldiacylglycerols (MGDGs) from Chlorella sorokiniana were shown to inhibit pancreatic lipase activity. These MGDGs contain (7Z,10Z)-hexadecadienoyl moieties, suggesting a possible role in managing lipase-related disorders like obesity (Banskota et al., 2015).
Pheromone Identification
- Identification in Moth Sex Pheromones : Studies on the citrus leafminer Phyllocnistis citrella identified (7Z,11Z)-hexadecadienal, closely related to (7Z,10Z)-hexadecadienoic acid, as a component of its sex pheromone, indicating its role in insect communication (Moreira, Mcelfresh, & Millar, 2006).
Anti-inflammatory Actions
- Participation in Anti-inflammatory Pathways : A study on the biosynthesis of specialized pro-resolving mediators (SPMs) from docosahexaenoic acid (DHA) by macrophages identified compounds related to (7Z,10Z)-hexadecadienoic acid, suggesting a role in inflammation resolution and host defense (Serhan et al., 2009).
Synthesis and Chemical Analysis
- Synthesis of Related Compounds : Various studies have focused on synthesizing and analyzing compounds related to (7Z,10Z)-hexadecadienoic acid. These include the synthesis of stereochemically pure (5Z,9Z)-5,9-hexadecadienoic acid and its antimicrobial and topoisomerase I inhibitory activities, indicating potential applications in antimicrobial and cancer therapies (Carballeira, Betancourt, Orellano, & González, 2002).
Mecanismo De Acción
Target of Action
7Z,10Z-Hexadecadienoic acid is a hexadecadienoic acid having two double bonds located at positions 7 and 10
Mode of Action
It is known to be a metabolite of conjugated linoleic acid (cla), a group of positional and geometric isomers of linoleic acid . CLAs have potential beneficial effects on atherosclerosis, carcinogenesis, or obesity in humans .
Biochemical Pathways
It is known to be involved in the metabolism of the lipoxygenase pathway .
Action Environment
It is known that it is a naturally occurring compound, suggesting that it may be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
7Z,10Z-hexadecadienoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as lipoxygenases, which are involved in the dioxygenation of polyunsaturated fatty acids. This interaction leads to the formation of hydroperoxides, which are further metabolized into various bioactive lipid mediators . Additionally, this compound can interact with proteins and other biomolecules, influencing their function and activity. For example, it can act as a ligand for certain nuclear receptors, modulating gene expression and cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, such as the activation of peroxisome proliferator-activated receptors, which play a crucial role in regulating lipid metabolism and inflammation . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . Additionally, it can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors, leading to the activation or inhibition of these receptors and subsequent changes in gene expression . Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases, by binding to their active sites and modulating their activity . These interactions result in changes in the levels of bioactive lipid mediators and alterations in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be relatively stable under certain conditions, but it can also undergo degradation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound on cells and tissues. Long-term exposure to this compound in in vitro or in vivo studies has been shown to affect cellular function, including changes in gene expression, metabolic flux, and cellular responses .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on lipid metabolism and inflammation, while high doses can lead to toxic or adverse effects . For example, low doses of this compound have been shown to reduce the levels of pro-inflammatory cytokines and improve lipid profiles in animal models of obesity and atherosclerosis . High doses of this compound can lead to oxidative stress, inflammation, and tissue damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the lipoxygenase pathway. It can be metabolized by lipoxygenases to form hydroperoxides, which are further converted into bioactive lipid mediators . These lipid mediators can modulate various cellular responses, including inflammation, cell proliferation, and apoptosis . Additionally, this compound can interact with other enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and the levels of key metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cells, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which facilitate its transport to different cellular compartments . Additionally, this compound can be incorporated into cellular membranes, influencing membrane fluidity and function . The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins, such as albumin, which can bind and transport it to different organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be localized to various cellular compartments, including the cytoplasm, nucleus, and cellular membranes . The targeting of this compound to specific compartments can be mediated by post-translational modifications, such as phosphorylation or acetylation, which can influence its interactions with other biomolecules . For example, the localization of this compound to the nucleus can facilitate its interaction with nuclear receptors and transcription factors, leading to changes in gene expression . Additionally, the incorporation of this compound into cellular membranes can modulate membrane fluidity and function, influencing various cellular processes .
Propiedades
IUPAC Name |
(7Z,10Z)-hexadeca-7,10-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGPAAPSBVXNU-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309829 | |
| Record name | 7Z,10Z-Hexadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7Z,10Z-Hexadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
28290-73-5 | |
| Record name | 7Z,10Z-Hexadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28290-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7Z,10Z-Hexadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7Z,10Z-Hexadecadienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding higher concentrations of 7Z,10Z-hexadecadienoic acid in the control group compared to the groups with vaginal conditions?
A: The study found that women with no vaginal infections or dysbiosis (the control group) had higher concentrations of this compound in their vaginal discharge compared to women with vulvovaginal candidiasis or cytolytic vaginosis []. While the specific role of this compound in vaginal health is not fully understood, its higher concentration in the healthy control group suggests a potential association with a balanced vaginal environment. Further research is needed to investigate if this fatty acid contributes to maintaining vaginal health or if its presence is simply a marker of a healthy vaginal microbiome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




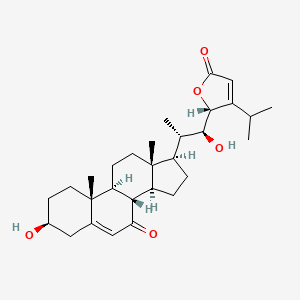
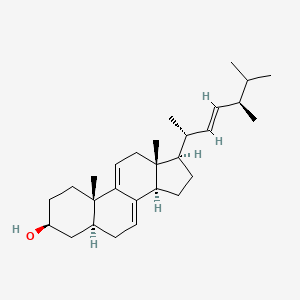

![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)
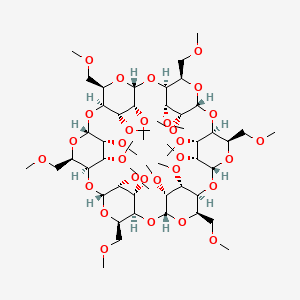
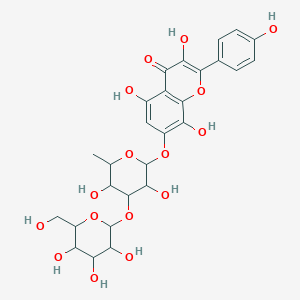

![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)


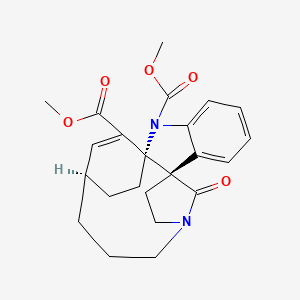
![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
